Product packaging for 3-Butylcyclohexanone(Cat. No.:CAS No. 39178-69-3)

3-Butylcyclohexanone

Cat. No.: B8771617
CAS No.: 39178-69-3
M. Wt: 154.25 g/mol
InChI Key: ORIINXCHZXECLA-UHFFFAOYSA-N
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Description

Overview of Cyclohexanone (B45756) Ring Systems in Organic Synthesis

The cyclohexanone framework is a key building block in the synthesis of numerous organic compounds. fiveable.me Industrially, it is a crucial intermediate in the production of adipic acid, a primary component of nylon. fiveable.mewikipedia.org Beyond large-scale industrial applications, cyclohexanone and its derivatives are instrumental in the laboratory for creating a diverse array of molecules. Its chemical versatility allows for a range of reactions, including reductions, condensations, and ring-opening reactions. fiveable.me

The carbonyl group within the cyclohexanone ring is electrophilic, rendering it susceptible to attack by nucleophiles. This reactivity is harnessed in reactions such as the formation of imines and enamines through nucleophilic addition of amines. fiveable.me Furthermore, cyclohexanone can undergo keto-enol tautomerism, a process where it reversibly isomerizes to its enol form. fiveable.me This enol or its corresponding enolate is a powerful nucleophile, enabling participation in crucial carbon-carbon bond-forming reactions like aldol (B89426) condensations and Claisen condensations. fiveable.me

The industrial production of cyclohexanone is primarily achieved through the oxidation of cyclohexane (B81311), often using cobalt catalysts. wikipedia.org This process also yields cyclohexanol (B46403), and the resulting mixture is a key feedstock for adipic acid production. wikipedia.orgresearchgate.net An alternative synthetic route involves the partial hydrogenation of phenol (B47542). wikipedia.orgnih.gov

Importance of Alkyl Substituents in Cyclohexanone Reactivity and Stereochemistry

The introduction of alkyl substituents onto the cyclohexanone ring profoundly influences its chemical behavior. These substituents can alter the molecule's conformational preferences, steric environment, and electronic properties, thereby affecting its reactivity and the stereochemical outcome of its reactions. tandfonline.com

The position and size of the alkyl group are critical factors. For instance, a bulky substituent like a tert-butyl group can lock the cyclohexane ring into a specific chair conformation to minimize steric strain. This conformational rigidity has significant implications for the accessibility of the carbonyl group to incoming reagents. The stereoselectivity of reactions, such as reductions with hydride reagents, is highly dependent on the steric hindrance posed by these substituents. cdnsciencepub.com For example, the reduction of substituted cyclohexanones with sodium borohydride (B1222165) shows predictable stereochemical outcomes based on the position and orientation of the substituents. cdnsciencepub.com

Alkyl groups also influence the acidity of the α-protons (the hydrogen atoms on the carbons adjacent to the carbonyl group). This, in turn, affects the formation of enolates, which are key intermediates in many reactions. The alkylation of substituted cyclohexanone dimethylhydrazone anions, for example, exhibits stereoselectivities that are dramatically dependent on the nature and position of the substituents. wpmucdn.com

The study of alkyl-substituted cyclohexanones provides valuable insights into fundamental principles of stereochemistry and reactivity. tandfonline.comacs.org These compounds serve as model systems for investigating the interplay of steric and electronic effects in chemical transformations.

Research Context of 3-Butylcyclohexanone within Cyclic Ketone Chemistry

Within the broad class of alkyl-substituted cyclohexanones, this compound (C₁₀H₁₈O) represents a specific and informative case study. nih.gov Its butyl substituent, while not as sterically demanding as a tert-butyl group, still exerts a notable influence on the molecule's properties and reactivity.

Research on this compound and its analogs contributes to a deeper understanding of the subtle effects of medium-sized alkyl groups on the chemistry of cyclic ketones. The synthesis of this compound can be achieved through methods such as the conjugate addition of a butyl group to 2-cyclohexen-1-one. prepchem.com One documented synthesis involves the use of an n-butylmagnesium chloride and a copper bromide-dimethyl sulfide (B99878) complex in tetrahydrofuran (B95107) (THF) at low temperatures. prepchem.com

The stereochemistry of this compound is also a subject of interest. The chiral version of this compound, such as (S)-3-n-butylcyclohexanone, has been synthesized, highlighting its potential as a chiral building block in asymmetric synthesis. prepchem.comchemsrc.com The resolution of racemic mixtures of related substituted cyclohexanones, like (±)-3-methylcyclohexanone and (±)-3-tert-butylcyclohexanone, further underscores the importance of stereoisomerism in this class of compounds. tandfonline.com

The chemical and physical properties of this compound have been characterized and are available in various chemical databases. These properties, including its molecular weight, formula, and spectral data, provide a foundation for its use and further investigation in organic chemistry. nih.govchemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B8771617 3-Butylcyclohexanone CAS No. 39178-69-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39178-69-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-butylcyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-2-3-5-9-6-4-7-10(11)8-9/h9H,2-8H2,1H3

InChI Key

ORIINXCHZXECLA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC(=O)C1

Origin of Product

United States

Synthetic Methodologies for 3 Butylcyclohexanone and Analogous Alkylcyclohexanones

Direct Alkylation Approaches

Direct alkylation methods represent a primary strategy for the synthesis of 3-butylcyclohexanone, involving the formation of a carbon-carbon bond at the alpha-position to the carbonyl group of cyclohexanone (B45756).

Base-Catalyzed Alkylation of Cyclohexanone with Butylating Agents

A common and direct route to this compound involves the base-catalyzed alkylation of cyclohexanone. In this reaction, a strong base is used to deprotonate cyclohexanone, forming a nucleophilic enolate. This enolate then reacts with a suitable butylating agent, such as butyl bromide or butyl iodide, in a nucleophilic substitution reaction to yield the desired product. The choice of base and solvent is critical to the success of the reaction, with strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) often employed in anhydrous solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate enolate formation and prevent side reactions. The reaction typically proceeds under anhydrous conditions to maximize yield.

However, a significant challenge in the alkylation of unsymmetrical ketones like 3-substituted cyclohexanones is controlling regioselectivity. Deprotonation can occur on either side of the carbonyl group, leading to a mixture of enolates and, consequently, a mixture of alkylated products. ubc.ca For instance, the alkylation of 3-methylcyclohexanone (B152366) can result in a mixture of 2,3- and 2,5-disubstituted products, necessitating separation. ubc.ca

Catalytic Alkylation using Lewis Acids

Lewis acid-catalyzed alkylation offers an alternative to base-catalyzed methods. In this approach, a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), activates the cyclohexanone by coordinating to the carbonyl oxygen. This activation enhances the electrophilicity of the ring and facilitates alkylation with a butylating agent, which can be a butyl alcohol or halide. This method can sometimes offer improved regioselectivity compared to base-catalyzed approaches and avoids the use of strongly basic conditions. The reaction is typically carried out in solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) at controlled temperatures.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents provide powerful and versatile methods for the synthesis of this compound, often allowing for greater control over the reaction's outcome.

Grignard Reactions Followed by Oxidation

A two-step synthesis involving a Grignard reagent is a well-established method. The process begins with the reaction of a butylmagnesium halide (a Grignard reagent) with cyclohexanone. This reaction proceeds via nucleophilic addition of the butyl group to the carbonyl carbon, forming a tertiary alcohol, 3-butylcyclohexanol, after an acidic workup. The subsequent step involves the oxidation of this alcohol to the corresponding ketone, this compound. Common oxidizing agents for this transformation include chromium-based reagents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC). This method is advantageous due to the high reactivity of Grignard reagents and the generally high yields achievable in both steps.

StepReactantsProduct
1. Grignard ReactionCyclohexanone, Butylmagnesium bromide3-Butylcyclohexanol
2. Oxidation3-Butylcyclohexanol, CrO₃ or PCCThis compound

Chiral and Stereoselective Synthesis Routes to Enantiopure this compound and Derivatives

The synthesis of enantiomerically pure or enriched this compound and its derivatives is a significant area of research, driven by the importance of chirality in pharmaceuticals and other biologically active molecules.

One approach to achieving enantioselectivity is through the use of chiral auxiliaries. For example, chiral nitro imines or nitro hydrazones derived from cyclohexanone can be alkylated. Subsequent reduction and elimination steps can provide access to enantiomerically enriched 3-substituted 1-nitrocyclohexenes. nih.gov A Nef reaction can then convert these nitroalkenes into the desired enantiomerically enriched 3-substituted cyclohexanones. nih.gov This method has been shown to produce (R)-3-butylcyclohexanone with an enantiomeric ratio greater than 97:3. nih.gov

Another strategy involves the asymmetric deprotonation of a symmetrical ketone using a chiral lithium amide base. This creates a chiral enolate, which can then be trapped and further reacted. For instance, 4-tert-butylcyclohexanone (B146137) has been desymmetrized by enantioselective deprotonation, leading to the formation of a chiral silyl (B83357) enol ether with high enantiomeric excess. thieme-connect.com This intermediate can then undergo further transformations, such as Heck couplings, to introduce functionality at the 2-position. thieme-connect.com While this example focuses on a derivative, the principle of asymmetric deprotonation can be applied to the synthesis of chiral 3-alkylcyclohexanones.

Furthermore, asymmetric conjugate addition reactions provide a powerful tool for stereoselective synthesis. libretexts.org By employing chiral ligands in conjunction with organometallic reagents, it is possible to control the stereochemical outcome of the addition to α,β-unsaturated systems. For example, copper-catalyzed conjugate addition of dialkylzinc reagents to cyclic enones in the presence of chiral phosphoramidite (B1245037) ligands has been shown to proceed with high enantioselectivity. libretexts.org

These stereoselective methods are crucial for accessing specific enantiomers of this compound and related compounds, which is often a requirement for their application in fields where stereochemistry dictates biological activity.

Resolution Methods for Racemic Mixtures (e.g., via Amine Bisulfite Salts)

The separation of a racemic mixture, a 50:50 mixture of two enantiomers, is a process known as resolution. libretexts.org Since enantiomers possess identical physical properties, direct separation is challenging. libretexts.org A common strategy involves reacting the racemate with a single, pure enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation. libretexts.org

For racemic ketones like this compound, resolution can be achieved by forming diastereomeric adducts. One established method involves the use of chiral amine bisulfite salts. While specific examples for this compound are not prevalent in the reviewed literature, the general principle is well-documented for other chiral compounds. For instance, racemic carboxylic acids can be resolved using an enantiomerically pure amine base to form diastereomeric salts, which are then separated by crystallization. libretexts.orglibretexts.org Similarly, racemic bases are resolved using chiral acids like (+)-tartaric acid or (-)-mandelic acid. libretexts.orglibretexts.org

The process for a racemic amine, for example, involves several steps:

Reaction of the racemic amine with a chiral acid to form diastereomeric salts.

Separation of these salts based on differences in solubility through fractional crystallization. rsc.org

Liberation of the enantiomerically pure amine from the salt. rsc.org

Stereoselective Conjugate Additions to Enantiomerically Pure Cyclohexenones

Stereoselective conjugate addition, or Michael addition, is a powerful tool for forming carbon-carbon bonds and creating chiral centers. uvm.edu This approach involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as a cyclohexenone. By using a chiral catalyst or a chiral auxiliary, the reaction can be directed to produce a specific stereoisomer of the desired alkylcyclohexanone. uvm.edu

Recent research has focused on developing highly enantioselective conjugate addition reactions. For example, rhodium-catalyzed asymmetric conjugate addition of aryl- and alkenyl-boronic acids to α,β-unsaturated ketones has emerged as a significant method for preparing chiral molecules with high diastereoselectivity and enantioselectivity. rsc.org These reactions often employ chiral phosphine (B1218219) ligands to induce stereoselectivity. rsc.org

Another strategy involves the use of organocatalysts. Chiral phosphoric acids have been successfully used to catalyze the asymmetric addition of α-branched cyclic ketones to allenamides, generating a chiral quaternary stereocenter with broad substrate scope. rsc.org

The diastereoselective synthesis of highly substituted cyclohexanones can also be achieved through cascade reactions. For instance, a double Michael addition of curcumins to arylidenemalonates in the presence of a phase transfer catalyst can yield functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org

The success of these methods often depends on the careful selection of the catalyst, nucleophile, and reaction conditions to control the stereochemical outcome. uvm.eduorganic-chemistry.org

Asymmetric Reductions of Unsaturated Precursors

Asymmetric reduction of unsaturated precursors, particularly α,β-unsaturated ketones (enones), is a widely used strategy for the synthesis of chiral alkylcyclohexanones. This method involves the stereoselective reduction of a carbon-carbon double bond or a carbonyl group to introduce one or more chiral centers.

One powerful approach is biocatalytic desymmetrization using ene-reductases from the old yellow enzyme (OYE) family. nih.govacs.org These enzymes can catalyze the asymmetric reduction of prochiral 4,4-disubstituted 2,5-cyclohexadienones to produce chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivity (up to >99% ee). nih.govacs.orgresearchgate.net This method is particularly valuable for creating quaternary stereocenters. nih.govresearchgate.net The synthetic utility of the resulting chiral enones can be further expanded through various diversification reactions. acs.orgresearchgate.net

Another strategy involves the enantioselective reduction of prochiral 4,4-disubstituted 2,5-cyclohexadienones using a chiral bisphosphine–CuI complex in combination with a diisobutylaluminum hydride–hexamethylphosphoric triamide complex. acs.org This method has been successfully applied to the synthesis of key intermediates for complex natural products. acs.org

Furthermore, the asymmetric hydrogenation of α,β-unsaturated cyclic compounds can be achieved using microbial catalysts. For example, the reduction of 2-methyl-2-cyclohexen-1-one (B71969) using Yamadazyma farinosa IFO 10896, followed by oxidation, yields optically active (R)-2-methyl-1-cyclohexanone with high enantiomeric purity. researchgate.net

These asymmetric reduction methods provide efficient routes to enantiomerically enriched alkylcyclohexanones, which are valuable building blocks in organic synthesis.

Derivatization from Chiral Building Blocks

The synthesis of optically active 3-alkylcyclohexanones can also be accomplished by starting with readily available chiral molecules, often referred to as the "chiral pool." This approach leverages the existing stereochemistry of natural products or their derivatives to construct the target molecule.

Amino acids are a common source of chiral building blocks. researchgate.net For instance, chiral imines prepared from cyclohexanone and chiral methoxy (B1213986) amines derived from D-camphor can be metalated and alkylated to provide, after hydrolysis, optically active 2-alkylcyclohexanones in high enantiomeric purities. researchgate.net

Carbohydrates also serve as versatile chiral starting materials. Levoglucosenone, a bio-privileged molecule derivable from waste biomass, can be converted into various enantiopure building blocks, including those that could potentially lead to substituted cyclohexanones. une.edu.au

The strategy of using chiral auxiliaries is another facet of this approach. A chiral auxiliary is temporarily incorporated into an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. For example, pyroglutamic acid derivatives have been employed as chiral auxiliaries in the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carbolines. researchgate.net

This methodology provides a reliable way to control stereochemistry, as demonstrated in the asymmetric synthesis of a key building block for cyclopentanoids, where a remarkable control of the absolute and relative configuration of three stereocenters was achieved starting from a chiral precursor. nih.gov

Alternative Preparative Methods

Beyond stereoselective strategies, several other methods are employed for the preparation of alkylcyclohexanones. These include the oxidation of corresponding alcohols and the hydrogenation of phenolic compounds.

Oxidation of Butylcyclohexanols (e.g., via Carbodiimide (B86325) Resins or Sodium Hypochlorite)

The oxidation of secondary alcohols, such as butylcyclohexanols, to their corresponding ketones is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed for this purpose.

A notable method involves the use of a polymeric carbodiimide resin in the presence of dimethyl sulfoxide (B87167) (DMSO) and an acid catalyst. orgsyn.org This method, a variation of the Moffatt oxidation, was used to oxidize a mixture of cis- and trans-4-tert-butylcyclohexanols to 4-tert-butylcyclohexanone in good yield (83-84%). orgsyn.org The use of a resin-bound reagent simplifies the workup procedure, as the spent reagent can be removed by filtration. orgsyn.orgnayuansu.com

Sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach, offers a "green" and readily available alternative for the oxidation of secondary alcohols. studylib.netwpmucdn.com The oxidation of 4-tert-butylcyclohexanol (B146172) to 4-tert-butylcyclohexanone using sodium hypochlorite in the presence of acetic acid proceeds efficiently. studylib.netwpmucdn.comchegg.comacs.org This method is often used in undergraduate chemistry labs due to its safety, low cost, and reduced environmental impact compared to heavy metal oxidants like chromium(VI). acs.org The progress of the reaction can be conveniently monitored by thin-layer chromatography. studylib.netwpmucdn.com

Oxidizing AgentSubstrateProductYieldReference
Polymeric Carbodiimide4-tert-Butylcyclohexanol4-tert-Butylcyclohexanone83-84% orgsyn.org
Sodium Hypochlorite4-tert-Butylcyclohexanol4-tert-Butylcyclohexanone70-87% acs.org

Liquid-Phase Hydrogenation of Alkylphenols

The liquid-phase hydrogenation of alkylphenols presents a viable route to alkylcyclohexanones and alkylcyclohexanols. mdpi.com This process is a key step in the conversion of lignin-derived monomers into valuable chemicals. osti.gov The selectivity of the hydrogenation towards the ketone or the alcohol depends on several factors, including the catalyst, support, solvent, temperature, and hydrogen pressure. mdpi.com

Palladium-based catalysts, particularly Pd supported on γ-Al2O3, have demonstrated high selectivity for the formation of alkyl-cyclohexanones from alkyl-phenols. osti.gov For example, the selective hydrogenation of p-cresol (B1678582) to 4-methyl-cyclohexanone has been achieved with high conversion (85%) and selectivity (>93%) in a continuous three-phase flow reactor at ambient pressure. osti.gov The reaction is typically carried out at lower temperatures compared to gas-phase hydrogenation, which helps to minimize side reactions. osti.gov

The rate of phenol (B47542) hydrogenation over carbon-supported catalysts has been found to decrease in the order: Rh > Ru > Pd > Pt. mdpi.com However, palladium catalysts are generally more selective towards the formation of cyclohexanone. mdpi.com The product distribution can also be influenced by the adsorption mode of the phenol on the catalyst surface. cardiff.ac.uk

CatalystSubstrateMajor ProductKey FindingsReference
Pd/γ-Al2O3p-cresol4-methyl-cyclohexanoneHigh conversion (85%) and selectivity (>93%) at ambient pressure. osti.gov
Pd/CPhenolCyclohexanonePd catalysts are highly selective for cyclohexanone. mdpi.comosti.gov
Rh, Ru, Pt on CarbonPhenolCyclohexanol (B46403)/CyclohexanoneHydrogenation rate: Rh > Ru > Pd > Pt. mdpi.com

This method is of significant industrial interest, as cyclohexanone is a crucial feedstock for the production of polymers like adipic acid and caprolactam. mdpi.com

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the detailed molecular structure of 3-Butylcyclohexanone in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map out the connectivity and stereochemistry of the molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show a series of signals corresponding to the protons on the cyclohexanone (B45756) ring and the attached butyl group.

The protons of the butyl side chain would typically appear in the upfield region of the spectrum. This includes a triplet signal for the terminal methyl (–CH₃) group and several overlapping multiplet signals for the three methylene (B1212753) (–CH₂–) groups. The protons on the cyclohexanone ring would produce more complex and overlapping multiplets in the region of approximately 1.5 to 2.5 ppm. The protons on the carbon adjacent to the carbonyl group (alpha-protons at C2 and C6) are expected to be the most downfield-shifted among the ring protons due to the electron-withdrawing effect of the ketone. The single proton at the C3 position, where the butyl group is attached, would also present as a multiplet.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify all unique carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, a characteristic downfield signal corresponding to the carbonyl carbon (C=O) is expected to appear around 210-212 ppm. acadiau.ca The remaining nine carbon atoms of the butyl chain and the cyclohexanone ring would produce signals in the upfield region, typically between 10 and 50 ppm. The spectrum would show distinct signals for the four carbons of the butyl group and the six carbons of the cyclohexanone ring, confirming the presence of ten carbon atoms in total. nih.gov

Quantitative NMR for Isomer Ratio Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance, as well as the relative ratios of components in a mixture, such as isomers. cdnsciencepub.commsu.edu For this compound, the butyl group at the C3 position can exist in either an equatorial or an axial conformation, leading to cis and trans isomers.

The qNMR methodology can be applied to determine the ratio of these isomers in a sample. This is achieved by acquiring a ¹H NMR spectrum under conditions that ensure the integrated area of a signal is directly proportional to the number of nuclei it represents. By identifying and integrating well-resolved signals that are unique to each isomer, one can calculate their relative abundance. The accuracy of this method relies on having at least one non-overlapping peak for each isomer and ensuring complete relaxation of the nuclei between pulses. cdnsciencepub.com

Multi-dimensional NMR Techniques for Complex Structure Elucidation

For molecules with complex and overlapping NMR spectra, multi-dimensional NMR techniques are invaluable for unambiguous structure determination.

Correlation Spectroscopy (COSY): A 2D COSY experiment on this compound would reveal scalar couplings between adjacent protons (typically over two or three bonds). This would allow for the mapping of the entire proton spin system, confirming the sequence of protons in the butyl chain (–CH₂–CH₂–CH₂–CH₃) and tracing the connectivity of protons around the cyclohexanone ring.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively assign which proton signal corresponds to which carbon signal in the butyl chain and the cyclohexanone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound is dominated by absorptions characteristic of its ketone and alkane functionalities.

The most significant and intense absorption is due to the carbonyl (C=O) group stretch, which is expected in the region of 1710-1720 cm⁻¹ for a saturated six-membered ring ketone. The presence of this strong peak is definitive confirmation of the ketone functional group. Additionally, the spectrum will display C–H stretching vibrations from the numerous sp³-hybridized carbons of the ring and the butyl chain. These signals typically appear just below 3000 cm⁻¹.

Functional Group **Expected Absorption Range (cm⁻¹) **Significance in this compound
C=O (Ketone)1710 - 1720Confirms the presence of the cyclohexanone carbonyl group.
C–H (sp³ Alkane)2850 - 2960Indicates the saturated hydrocarbon structure of the butyl chain and the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov The electron ionization (EI) mass spectrum of this compound confirms its molecular weight and reveals a characteristic fragmentation pattern. The molecular ion (M⁺˙) peak appears at m/z 154, corresponding to the molecular formula C₁₀H₁₈O. nih.gov

The fragmentation is driven by the initial ionization and subsequent cleavage of the weakest bonds. Common fragmentation pathways for alkyl-substituted cyclohexanones include alpha-cleavage next to the carbonyl group and cleavage of the bond connecting the alkyl substituent to the ring. Key fragments observed in the mass spectrum of this compound are summarized in the table below. nih.gov

m/z Value Proposed Fragment Ion Proposed Fragmentation Pathway
154[C₁₀H₁₈O]⁺˙Molecular Ion (M⁺˙)
111[M - C₃H₇]⁺Loss of a propyl radical from the end of the butyl chain.
97[M - C₄H₉]⁺Cleavage of the C-C bond between the ring and the butyl substituent, losing a butyl radical.
55[C₄H₇]⁺ or [C₃H₃O]⁺Complex ring cleavage following initial fragmentation. This is a common fragment for cyclohexanone derivatives.

This fragmentation data is instrumental in confirming the size of the alkyl substituent and the nature of the cyclic ketone core. nih.gov

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is a powerful technique for the unambiguous determination of the absolute configuration and solid-state conformation of chiral molecules. For derivatives of cyclohexanone, this method provides precise data on bond lengths, bond angles, and torsional angles, which define the chair or boat conformation of the cyclohexanone ring and the equatorial or axial orientation of its substituents. nih.goviucr.org

The determination of absolute configuration by X-ray diffraction relies on the phenomenon of anomalous scattering. mit.edu This effect, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). mit.edu The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute configuration; a value close to zero for an enantiopure compound confirms the assignment. nih.govchem-soc.si

In the context of substituted cyclohexanones, X-ray crystallography has been instrumental in elucidating the preferred conformation of various derivatives. For instance, studies on 4-substituted cyclohexanone derivatives have shown that the conformational preferences can be influenced by electrostatic effects, with the axial conformer sometimes being favored in the solid state. nih.govnih.gov Research on bicyclo[3.3.1]nonan-9-one derivatives, which contain a cyclohexanone ring, has demonstrated the possibility of chair-boat interconversion in the solid state, a phenomenon that can be studied by collecting X-ray diffraction data at different temperatures. iucr.org

Table 1: Representative Crystallographic Data for a Substituted Cyclohexanone Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 7.530(2)
b (Å) 10.510(2)
c (Å) 11.224(3)
α (°) 103.47(2)
β (°) 103.04(3)
γ (°) 108.51(3)
Volume (ų) 774.7(8)
Z 2

Note: This data is for a representative p-toluenesulfonylhydrazone derivative of bicyclo[3.3.1]nonan-9-one at 130 K and serves as an illustrative example of the type of data obtained from an X-ray crystallographic study. iucr.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) is an essential hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.govdrawellanalytical.com In a typical GC-MS analysis, the sample is vaporized and separated into its components as it passes through a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments.

For this compound, GC-MS is used to:

Confirm Identity: The obtained mass spectrum is compared with reference spectra in databases like the NIST Mass Spectrometry Data Center to confirm the compound's identity. nih.gov

Assess Purity: The gas chromatogram reveals the presence of any impurities, which appear as separate peaks. The area of each peak is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity. drawellanalytical.comlgcstandards.com

The fragmentation pattern in the mass spectrum of this compound provides structural information. The molecular ion peak (M+) corresponds to the molecular weight of the compound (154.25 g/mol ). nih.gov Common fragmentation patterns for cyclohexanones involve alpha-cleavage and McLafferty rearrangements.

Table 2: Key Mass Spectrometry Data for this compound

NIST Number Library Top Peak (m/z) Second Highest Peak (m/z)
162109 Main library 97 55
143739 Replicate library 97 55

Source: PubChem CID 566193 nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Assessment

Thin-layer chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to separate components of a mixture. silicycle.commicrobenotes.com It is widely employed in organic synthesis to monitor the progress of a reaction and to assess the effectiveness of purification procedures. microbenotes.comrsc.org

In the context of the synthesis or modification of this compound, TLC can be used to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting material spot and the appearance of the product spot. rsc.org A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the reactant spot. rochester.edu

Assess Purification: After purification, for example by column chromatography or distillation, TLC is used to check the purity of the isolated product. biotech-asia.org A pure compound should ideally show a single spot on the TLC plate. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system.

The choice of the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation. silicycle.com For a compound like this compound, a non-polar to moderately polar solvent system would typically be used. Visualization of the spots can be achieved using a UV lamp if the compounds are UV-active, or by staining with a developing agent such as iodine or potassium permanganate (B83412). rsc.org

Table 3: General Principles of TLC for Reaction Monitoring

Step Purpose
Spotting Application of the starting material, reaction mixture, and cospot to the baseline of the TLC plate.
Development The TLC plate is placed in a chamber with a suitable solvent (mobile phase), which moves up the plate by capillary action.
Visualization Detection of the separated spots using UV light or a chemical stain.

Optical Rotation and Circular Dichroism for Chiral Analysis

Since this compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers, (R)-3-butylcyclohexanone and (S)-3-butylcyclohexanone. Optical rotation and circular dichroism (CD) are chiroptical techniques used to analyze these chiral molecules.

Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound. The enantiomeric purity of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer. For example, the synthesis of enantiomerically enriched this compound has been reported, with its enantiomeric purity being determined through conversion to a diastereomeric derivative and analysis by NMR. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The Cotton effect, a characteristic feature in a CD spectrum, can provide information about the absolute configuration and conformation of a chiral molecule. The "Octant Rule" for ketones is an empirical rule that relates the sign of the Cotton effect to the spatial arrangement of substituents around the carbonyl chromophore in the cyclohexanone ring. researchgate.net Studies on related chiral cyclohexanone derivatives have demonstrated the utility of CD in determining absolute configurations and analyzing conformational equilibria. researchgate.net

Table 4: Chiroptical Techniques for this compound

Technique Principle Application
Optical Rotation Measures the rotation of plane-polarized light. Determination of enantiomeric purity and the direction of rotation (+ or -).

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical (QM) methods are fundamental to modern computational chemistry. For substituted cyclohexanones, these calculations are used to determine molecular geometries, energies, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a widely used QM method for studying cyclohexanone (B45756) systems. nih.gov Functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) are frequently employed to optimize molecular structures and calculate energies. nih.gov For instance, DFT calculations using the B3LYP functional with a 6-31G** basis set are common for optimizing the structures of substituted cyclohexanones before further analysis. nih.gov

More advanced or specialized functionals are also utilized depending on the specific research question. The M06-2X functional, for example, is known for its good performance in systems with non-covalent interactions and for thermochemistry and kinetics. researchgate.net Studies on the stereoselective reduction of cyclohexanones have employed M06-2X to provide detailed descriptions of reaction mechanisms. researchgate.net The choice of functional can be critical, as the energy barrier of a reaction is often more sensitive to the calculation method than the conformational properties of the substrate molecule. academie-sciences.fr

Conformational Analysis and Energy Minimization of Cyclohexanone Systems

The flexible six-membered ring of cyclohexanone derivatives can adopt several conformations, with the chair and twist-boat forms being the most significant. Computational methods are essential for determining the relative stabilities of these conformers and the energy barriers between them.

Energy minimization is a computational process used to find the lowest energy, and therefore most stable, conformation of a molecule. For 3-butylcyclohexanone, this involves calculating the steric and electronic energies of different spatial arrangements of the atoms. The bulky butyl group significantly influences the conformational equilibrium. In its most stable ground state, the butyl group will preferentially occupy an equatorial position on the chair conformer to minimize steric hindrance.

The chair conformation is generally the most stable for cyclohexane (B81311) rings because it minimizes both angle strain and torsional strain. davuniversity.org However, the presence of substituents and the C=O group in cyclohexanones can alter the energy landscape. An exocyclic C=O bond tends to decrease the puckering of the ring, making the interconversion between conformations faster than in corresponding cyclohexanes. tandfonline.comresearchgate.net

While the chair form is typically lower in energy, the twist-boat conformation can become relevant, particularly in reaction transition states. acs.orgnih.gov Computational studies have shown that for certain substituted piperidones (nitrogen-containing cyclohexanone analogs), a twist-boat conformation is crucial for understanding reactivity and facial selectivity in hydride reductions. nih.gov For some disubstituted cyclohexanes, a twist-boat conformation can even be the global minimum energy structure if it allows bulky substituents to avoid unfavorable axial interactions that would be present in a chair conformation.

Table 1: Comparison of Key Cyclohexanone Conformations
ConformationRelative Energy (Typical)Key Strain Features
ChairLowestMinimal angle and torsional strain.
BoatHighSignificant torsional strain from eclipsing bonds and steric strain from "flagpole" interactions. davuniversity.org
Twist-BoatIntermediateReduces flagpole and torsional strain compared to the boat, but retains some strain. davuniversity.org Can be a key intermediate or transition state. nih.gov

Transition State Analysis and Reaction Mechanism Elucidation

Computational chemistry is invaluable for mapping the entire energy profile of a chemical reaction, including the high-energy transition state that connects reactants to products. Identifying the structure and energy of the transition state is key to understanding reaction rates and mechanisms. academie-sciences.fr

For reactions involving this compound, such as nucleophilic addition to the carbonyl group, theoretical calculations can elucidate the step-by-step mechanism. academie-sciences.fr For example, in the reduction of a ketone, a two-step mechanism is often considered: C-H bond formation followed by Al-O bond formation when using a reagent like LiAlH(OMe)₃. researchgate.net DFT calculations can model the geometries of reactants, intermediates, transition states, and products along the reaction coordinate. researchgate.netnih.gov This analysis helps explain why certain products are formed over others by comparing the activation energies of competing pathways.

Prediction of Stereoselectivity in Organic Reactions

A major success of computational chemistry is its ability to predict and rationalize the stereoselectivity of organic reactions. researchgate.netarxiv.org In the case of nucleophilic additions to substituted cyclohexanones, the nucleophile can attack the carbonyl carbon from either the axial or equatorial face, leading to different stereoisomers.

The outcome is often rationalized by models like the Felkin-Anh model, which considers torsional and steric effects. acs.orgnih.gov Computational studies support these models by quantifying the energies of the different transition states. For example, calculations on 4-tert-butylcyclohexanone (B146137) show that small hydride reagents like LiAlH₄ preferentially attack from the axial face, consistent with experimental observations. nih.gov The greater torsional strain in the transition state for equatorial attack is identified as a key factor. nih.gov The inclusion of explicit solvent molecules in combination with implicit solvation models can be crucial for accurately reproducing experimentally observed stereoselectivity. researchgate.net

Solvent Effects in Computational Models and Aggregation Studies

The solvent environment can dramatically influence reaction rates and equilibria. numberanalytics.com Computational models account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., Polarizable Continuum Model, PCM). fiveable.mefrontiersin.orgnih.gov This method is computationally efficient and captures the bulk electrostatic effects of the solvent. fiveable.me

Explicit Solvation Models: Individual solvent molecules are included in the calculation. frontiersin.orgnih.gov This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical. frontiersin.orgnih.gov

Hybrid models, which combine a few explicit solvent molecules with a continuum model for the bulk solvent, often provide a good balance of accuracy and computational cost. frontiersin.orgnih.gov Studies have shown that for reactions like the hydride reduction of cyclohexanones, including an explicit solvent molecule can be essential for correctly predicting the stereochemical outcome. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy, shape, and symmetry of these orbitals are key to understanding reaction feasibility and pathways. wikipedia.orgraena.ai

HOMO-LUMO Gap Analysis: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state, making it more susceptible to chemical transformation. nih.govresearchgate.net For this compound, the HOMO is typically located on the oxygen lone pairs, while the LUMO is the π* orbital of the carbonyl group. In a nucleophilic addition reaction, the HOMO of the nucleophile interacts with the LUMO of the cyclohexanone. wuxiapptec.com The lower the energy of the ketone's LUMO, the more electrophilic the carbonyl carbon and the more favorable the reaction. wuxiapptec.com

Table 2: FMO Theory Concepts in Cyclohexanone Reactivity
ConceptDescriptionRelevance to this compound
HOMOHighest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor. raena.aiIn a reaction where the ketone acts as a nucleophile (e.g., enolate formation), the enolate HOMO is key.
LUMOLowest Unoccupied Molecular Orbital; region most able to accept electrons. raena.aiThe C=O π* orbital is the LUMO, which accepts electrons from an incoming nucleophile. Its energy and shape determine reactivity.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.A smaller gap generally implies higher reactivity. nih.gov Substituents on the ring can modulate this gap.

Advanced Synthetic Applications and Utility As Intermediates

Building Block in Complex Organic Molecule Synthesis

In synthetic organic chemistry, "building blocks" are foundational molecules used to construct more elaborate chemical structures. cymitquimica.com 3-Butylcyclohexanone serves as an exemplary building block due to its inherent functionality and stereochemical properties. The presence of the carbonyl group provides a reactive site for nucleophilic additions, aldol (B89426) condensations, and other ketone-related chemistries, while the cyclohexane (B81311) scaffold offers a three-dimensional framework that can be further functionalized. acs.org

The transformation of relatively simple molecules like this compound into structurally diverse and complex scaffolds is a cornerstone of modern organic synthesis. nih.govresearchgate.net The compound's utility lies in its capacity to undergo controlled reactions that build molecular complexity, including the creation of new rings and the introduction of various functional groups and stereocenters. This versatility makes it a key starting material for synthesizing a wide array of target molecules.

Precursor to Functionalized Cyclohexanone (B45756) Derivatives

This compound is a versatile precursor for a variety of functionalized cyclohexanone derivatives. The ketone moiety and the adjacent α-carbons are primary sites for chemical modification, enabling the synthesis of compounds with specific structural and electronic properties for various applications.

Conformationally constrained α-amino acids are of significant interest in medicinal chemistry and peptide design. An efficient and stereoselective synthesis of new cyclic α-amino acid derivatives incorporating a butylcyclohexanone ring has been developed. lmaleidykla.lt This method provides access to complex amino acids where the α-carbon is embedded within the ring structure. lmaleidykla.lt

The synthesis begins with a tethered diene which undergoes a ring-closing metathesis (RCM) reaction to form a heterospirenone. This intermediate is then subjected to a conjugate addition reaction with a lithium dibutylcuprate, which introduces the butyl group onto the ring system in a stereocontrolled manner. Subsequent mild acid hydrolysis of the resulting adduct yields the desired butyl-substituted 1-amino-3-oxocyclohexane-1-carboxylic acid derivative. lmaleidykla.lt The absolute configuration of the newly formed stereocenters has been confirmed through X-ray analysis, highlighting the high degree of stereoselectivity achieved in this synthetic sequence. lmaleidykla.lt

Table 1: Key Stages in the Synthesis of Butylcyclohexanone α-Amino Acid Derivatives A summary of the stereoselective synthesis process.

StepReaction TypeKey Reagents/ProcessOutcomeReference
1 Ring-Closing Metathesis (RCM)Tethered diene substrate, Grubbs catalystFormation of a heterospirenone intermediate lmaleidykla.lt
2 Conjugate AdditionLithium dibutylcuprate (LiCuBu₂)Stereoselective introduction of the butyl group lmaleidykla.lt
3 HydrolysisMild acid treatmentCleavage to afford the final cyclic α-amino acid derivative lmaleidykla.lt

The ketone functionality of this compound is a key handle for constructing lactones (cyclic esters) and spirocyclic systems, which are common motifs in natural products. mdpi.com One notable method is the Büchner–Curtius–Schlotterbeck reaction, where cyclic ketones react with α-diazo-γ-butyrolactones in the presence of Lewis acid catalysts. mdpi.com This process involves nucleophilic addition followed by a Tiffeneau–Demjanov rearrangement, ultimately forming spirocyclic lactones. mdpi.com

Another powerful technique for creating spirocycles is the Lewis acid-catalyzed reaction between cyclohexanone derivatives and reacting partners like aliphatic exocyclic enoate esters, which results in the one-pot formation of both C-C and C-O bonds to yield spiro(tri or tetra)cyclic lactones. rsc.org Furthermore, a spiro-annulation procedure has been reported where cyclohexanones react with 1,2-bis(trimethylsilyloxy)cyclobutene, followed by rearrangement, to produce spiro-1,3-diones, which are versatile intermediates for more complex structures. mun.ca

Chroman and chromanone skeletons are prevalent in a wide range of biologically active compounds. The cyclohexanone ring can serve as a foundation for building these heterocyclic systems. For example, ketenes derived from 3-diazochroman-4-one, which can be conceptually linked back to cyclohexanone precursors, undergo [2+2] cycloaddition reactions with olefins. mdpi.com The resulting spirocyclic compounds can be further manipulated. Phosphine-catalyzed reactions, such as the [3+2] annulation of chromone (B188151) with allenoates, provide another route to functionalized chromans. nih.gov These synthetic strategies demonstrate how the cyclohexanone core can be elaborated into more complex, fused-ring systems like chromanones.

Formation of Lactones and Spirocyclic Compounds

Role in Polymer Chemistry and Materials Science (e.g., Polyurea Derivatives)

Substituted cyclohexanones, including isomers like 4-tert-butylcyclohexanone (B146137) which serves as a close chemical analog, are utilized as monomers in the synthesis of advanced polymers. researchgate.netscirp.orgscirp.org These monomers can be incorporated into the main chain of polymers such as polyketones, copoly(arylidene-ether)s, and polyureas, imparting unique properties to the resulting materials. researchgate.netscirp.orgresearchgate.net

In a typical synthesis of polyurea derivatives, a substituted cyclohexanone is first chemically modified to introduce reactive functional groups. researchgate.netresearcher.lifenih.gov For instance, 4-(tert-butyl)cyclohexanone can be converted into a monomer containing two amine groups. This diamine monomer is then polymerized with various diisocyanates via a solution polycondensation reaction to yield a series of novel polyureas. researchgate.netresearcher.lifenih.gov The presence of the bulky alkyl group (e.g., butyl or tert-butyl) on the cyclohexanone ring often enhances the solubility of the resulting polymers in common organic solvents. researchgate.net These polymers and their nanocomposites have been investigated for their thermal stability and potential biological activity. researcher.lifenih.gov

Table 2: Polymer Synthesis Utilizing Substituted Cyclohexanone Monomers Examples of polymers derived from functionalized cyclohexanone analogs.

Polymer TypeCyclohexanone DerivativeCo-monomerPolymerization MethodReference
Polyurea 4-(2-aminothiazol-4-ylbenzylidene)-4-(tert-butyl) cyclohexanoneAromatic/aliphatic diisocyanatesSolution Polycondensation researchgate.netresearcher.lifenih.gov
Polyketone Arylidene-based monomers from 4-tert-butylcyclohexanoneAdipoyl chloride, Sebacoyl chlorideFriedel-Crafts reaction researchgate.net
Copoly(arylidene-ether) 4-tertiary butyl-cyclohexanone4,4'-diformyl-α,ω-diphenoxyalkanesSolution Polycondensation scirp.orgscirp.org

Industrial Relevance as Intermediates in Fine Chemical Synthesis

Substituted cyclohexanones and their corresponding alcohol derivatives are valuable intermediates in the fine chemicals industry, which produces complex, pure chemical substances in limited quantities for specialized applications. acs.orgresearchgate.net These intermediates are crucial in the manufacturing of pharmaceuticals, fragrances, and pesticides. solubilityofthings.comhongjinchem.com The specific odor profile of alkyl-substituted cyclohexanones makes them and their derivatives candidates for use in the fragrance industry. solubilityofthings.comgoogle.com For example, p-tert-butylcyclohexanone is explicitly listed as a raw material for the manufacturing of fragrances. lanxess.com Given the structural similarities, this compound holds similar potential as an intermediate for creating proprietary scent compounds. Its role as a precursor to other valuable organic compounds underscores its industrial importance. solubilityofthings.comsmolecule.com

Development of Novel Catalytic Systems Utilizing this compound Moieties

While the direct incorporation of this compound as a foundational scaffold for new catalytic systems is not extensively documented in publicly available research, the molecule has been a significant subject in the advancement of novel asymmetric catalytic methodologies. These studies focus on the enantioselective synthesis of this compound, utilizing innovative organocatalytic and metal-based catalytic systems. The primary goal of this research is to develop efficient and highly selective catalysts for producing specific stereoisomers of this compound, which can then serve as chiral building blocks in organic synthesis.

One notable area of research involves the organocatalytic transfer hydrogenation of α,β-unsaturated ketones. In a study focused on counteranion-enhanced catalysis, a novel approach using natural L-amino acids combined with atropisomeric flexible phosphoric acids was developed to create a chiral ion-paired salt as an organocatalyst. tuwien.at This system was successfully applied to the asymmetric transfer hydrogenation of various 3-substituted cyclohexenones, including the precursor to this compound. tuwien.at

Another significant advancement has been in the enantioselective organocatalytic hydrogenation of 3-butylcyclohexen-2-one. These methods employ imidazolidinone catalysts to activate the alkene towards conjugate reduction by a Hantzsch dihydropyridine. caltech.edugoogle.com This approach has proven effective in producing (R)-3-butylcyclohexanone with high enantiomeric excess. caltech.edugoogle.com

In the realm of metal-catalyzed reactions, copper-based catalytic systems have been explored for the asymmetric conjugate addition of Grignard reagents to enones. For instance, a copper(I) complex with a bidentate chiral auxiliary ligand, N,N′-dialkyl-substituted aminotropone iminate (CHIRAMT), has been used to catalyze the reaction of n-butylmagnesium chloride with 2-cyclohexen-1-one. researchgate.netresearchgate.netresearchgate.net The enantioselectivity of this catalytic system was found to be significantly influenced by the presence of additives. researchgate.netresearchgate.netresearchgate.net

The following tables summarize key findings from this research.

Table 1: Organocatalytic Hydrogenation of 3-Butylcyclohexen-2-one

CatalystProductYieldEnantiomeric Excess (ee)
Imidazolidinone(R)-3-butylcyclohexanone75%88%

This table presents data on the organocatalytic hydrogenation to produce (R)-3-butylcyclohexanone, highlighting the catalyst used, the yield, and the enantiomeric excess achieved. The data is sourced from a study on the development of enantioselective organocatalytic hydrogenation methods. caltech.edugoogle.com

Table 2: Copper-Catalyzed Asymmetric Conjugate Addition

CatalystAdditiveProductEnantiomeric Excess (ee)
Cu(R-CHIRAMT)None(S)-3-butylcyclohexanone20%
Cu(R-CHIRAMT)HMPA and Ph₂(t-Bu)SiCl(S)-3-butylcyclohexanone74%

This table details the results of the copper-catalyzed conjugate addition to form (S)-3-butylcyclohexanone. It showcases the effect of additives on the enantioselectivity of the Cu(R-CHIRAMT) catalyst system. The data is derived from research on enantioselective conjugate addition of Grignard reagents to enones. researchgate.netresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-butylcyclohexanone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The enantioselective synthesis of this compound is typically achieved via organocatalytic hydrogenation of 3-butylcyclohexen-2-one. General procedures involve using Et₂O as a solvent, with catalysts like (R)-BINAP-derived phosphines. Yields range from 75% to 83%, with enantiomeric excess (ee) up to 93% under optimized conditions (room temperature, 0.2 M concentration, 43-hour reaction time). Purification via silica gel chromatography (5% Et₂O/pentane) is recommended .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Key characterization methods include:

  • NMR spectroscopy : Analyze carbonyl proton shifts (δ ~2.1–2.4 ppm) and alkyl chain integration.
  • Gas Chromatography (GC) : Use chiral columns (e.g., Hydrodex-B-TBDAc) to determine enantiomeric ratios under isothermal conditions (150°C, 1 mL/min flow rate).
  • Polarimetry : Measure optical rotation (e.g., [α]D²² = +15.5° in CHCl₃) to confirm enantiopurity .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as:

  • A chiral building block for pharmaceuticals, leveraging its ketone group for nucleophilic additions under acidic conditions.
  • A precursor in fragrance synthesis due to its stable cyclohexane backbone.
  • A model substrate for studying stereochemical outcomes in hydrogenation reactions .

Advanced Research Questions

Q. How do steric and electronic factors influence the enantioselectivity of this compound synthesis?

  • Methodological Answer : Steric hindrance from the tert-butyl group directs nucleophilic attack to the less hindered face of the cyclohexenone intermediate. Computational modeling (DFT studies) can predict transition-state geometries, while varying catalyst loadings (e.g., 5–10 mol%) and solvents (e.g., Et₂O vs. THF) empirically optimize ee. Contradictions in reported ee values (88–93%) may arise from impurities in starting materials or column bleeding in GC analysis .

Q. What strategies resolve contradictions in kinetic data for this compound-derived reactions?

  • Methodological Answer : Discrepancies in reaction rates or product distributions often stem from:

  • Side reactions : Monitor by-products via LC-MS and adjust pH to suppress enolization.
  • Temperature control : Use jacketed reactors to maintain consistent thermal conditions.
  • Statistical validation : Apply ANOVA to replicate experiments (n ≥ 3) and identify outliers .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies using software like Gaussian or Schrödinger Suite can model:

  • Transition-state energies for nucleophilic additions.
  • Solvent effects on reaction pathways.
  • Non-covalent interactions (e.g., van der Waals forces) in chiral recognition processes. Validate predictions with experimental ee and kinetic isotope effects (KIE) .

Data Reproducibility and Experimental Design

Q. What protocols ensure reproducibility in synthesizing enantiopure this compound?

  • Methodological Answer :

  • Standardized conditions : Document solvent batch purity, catalyst storage (under argon), and chromatography column dimensions.
  • Calibration : Regularly validate GC column performance with racemic standards.
  • Reporting : Adhere to PRISMA guidelines for systematic reviews, detailing yield, ee, and spectral data in supplementary materials .

Q. How should researchers address variability in biological activity studies involving this compound derivatives?

  • Methodological Answer : Variability often arises from:

  • Sample preparation : Use lyophilized derivatives to minimize solvent residues.
  • Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HepG2) and include negative controls.
  • Dose-response curves : Fit data to Hill equations to quantify EC₅₀/IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.